4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide
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Overview
Description
4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide is a complex organic compound that features a combination of pyridine, thiadiazole, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridine Moiety: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction involving pyridine and trifluoromethylating agents.
Amination: The pyridine derivative undergoes an amination reaction to introduce the aminoethyl group.
Thiadiazole Formation: The thiadiazole ring is formed through a cyclization reaction involving appropriate precursors.
Sulfonamide Formation: The final step involves the coupling of the aminoethyl-pyridine derivative with the thiadiazole and benzenesulfonamide moieties under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Amino Derivatives: Formed through reduction.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as an active pharmaceutical ingredient due to its unique structural properties and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial applications, including material science and chemical synthesis.
Mechanism of Action
The mechanism of action of 4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Binding Mechanism: The compound binds to its targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(Trifluoromethyl)pyridine: Shares the pyridine and trifluoromethyl moieties.
N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide: Shares the thiadiazole and benzenesulfonamide moieties.
Uniqueness
4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H19ClF3N5O2S2 |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H19ClF3N5O2S2/c1-11(2)17-26-27-18(31-17)28-32(29,30)14-5-3-12(4-6-14)7-8-24-16-15(20)9-13(10-25-16)19(21,22)23/h3-6,9-11H,7-8H2,1-2H3,(H,24,25)(H,27,28) |
InChI Key |
GDSMHVUQGITIAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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